Naringenin chalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Anti-allergic Effects:

Studies suggest naringenin chalcone possesses anti-inflammatory and anti-allergic properties. In vitro experiments demonstrate its ability to inhibit the production of inflammatory mediators like cytokines and enzymes . This suggests its potential role in managing inflammatory conditions like allergies and asthma.

Anti-diabetic Activity:

Research indicates naringenin chalcone might contribute to managing diabetes. Studies in animal models show it can improve glucose tolerance and insulin sensitivity . However, further investigation is needed to understand its effectiveness and mechanisms in humans.

Anti-oxidant Properties:

Naringenin chalcone exhibits antioxidant activity, potentially protecting cells from damage caused by free radicals. This property might be beneficial in preventing or mitigating various chronic diseases associated with oxidative stress .

Lignin Precursor:

Recent research explores the role of naringenin chalcone as a precursor to lignin, a crucial component of plant cell walls. Studies reveal its incorporation into the lignin polymer, potentially impacting plant structure and defense mechanisms .

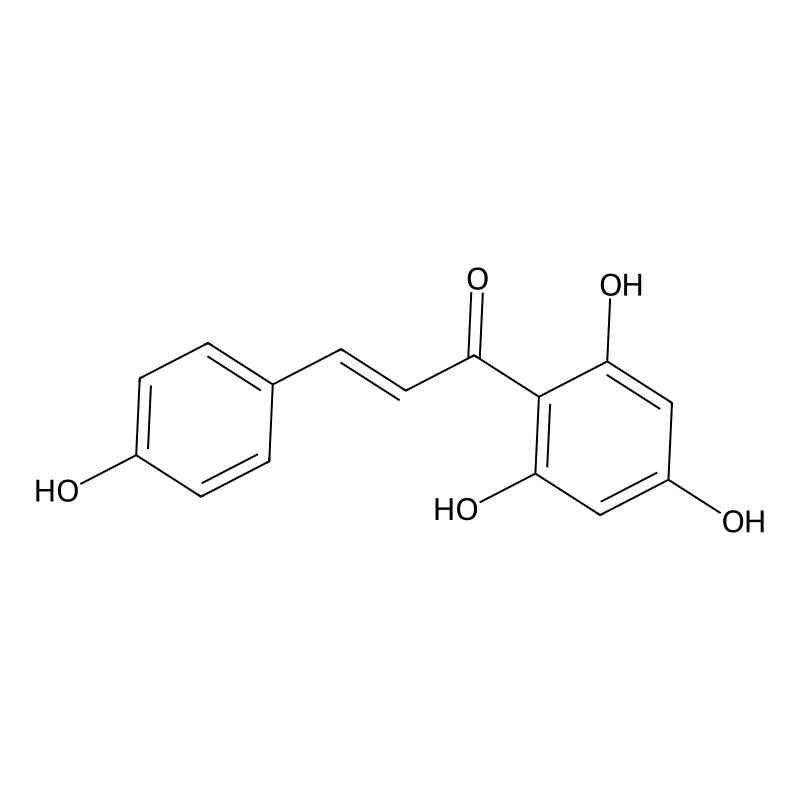

Naringenin chalcone is a flavonoid compound derived from naringenin, characterized by its chalcone structure. It is primarily found in the skin of tomatoes and other plants. The compound plays a crucial role in the biosynthesis of flavonoids, acting as an intermediate that can undergo cyclization to form naringenin. Naringenin chalcone possesses a unique structure featuring a carbonyl group and multiple hydroxyl groups, contributing to its reactivity and biological properties.

The mechanism of action of naringenin chalcone's anti-inflammatory and antiallergic properties is still under investigation. Some research suggests it might influence certain enzymes and cellular pathways involved in inflammation and allergic responses []. More research is needed to fully understand the mechanism.

- Cyclization: Under acidic conditions, naringenin chalcone can spontaneously cyclize to form naringenin. This reaction is facilitated by the enzyme chalcone isomerase, although it can occur without this enzyme under certain conditions .

- Dimerization: Naringenin chalcone can form homodimers and heterodimers through π–π stacking interactions and hydrogen bonding, particularly in aqueous environments .

- Biosynthetic Pathways: It is synthesized from p-coumaric acid and malonyl-CoA through the action of chalcone synthase, which catalyzes the condensation reaction to produce the tetraketide intermediate that eventually forms naringenin chalcone .

Naringenin chalcone exhibits various biological activities:

- Anti-allergic Effects: Studies have shown that naringenin chalcone significantly inhibits histamine release from mast cells, suggesting potential applications in allergy treatment .

- Antioxidant Properties: The compound has demonstrated antioxidant activity, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

- Lignin Incorporation: Naringenin chalcone can be incorporated into lignin polymers, indicating its role in plant structural integrity and potential applications in bioengineering .

Several methods are employed for synthesizing naringenin chalcone:

- Enzymatic Synthesis: The primary method involves the enzyme chalcone synthase catalyzing the reaction between p-coumaric acid and malonyl-CoA. This enzymatic pathway is efficient and commonly utilized in plant systems .

- Chemical Synthesis: Chemical methods may involve condensation reactions under specific conditions to yield naringenin chalcone from simpler flavonoid precursors.

- Extraction from Natural Sources: Naringenin chalcone can also be isolated from plant materials, such as tomato skins, using techniques like high-performance liquid chromatography (HPLC) for purification .

Naringenin chalcone has several promising applications:

- Pharmaceuticals: Its anti-allergic properties make it a candidate for drug development targeting allergic conditions.

- Food Industry: As a natural antioxidant, it could be used as a food preservative or supplement due to its health benefits.

- Agriculture: Its incorporation into lignin structures suggests potential applications in enhancing plant resilience and growth.

Research on naringenin chalcone has revealed its interactions with various biological systems:

- Histamine Release Inhibition: Studies indicate that naringenin chalcone effectively inhibits the release of histamine from mast cells, highlighting its potential therapeutic effects on allergic reactions .

- Flavonoid Interactions: Naringenin chalcone interacts with other flavonoids, forming complexes that may enhance their collective biological activities .

Naringenin chalcone shares structural similarities with several other flavonoids. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Naringenin | Flavanone | Lacks the carbonyl group present in naringenin chalcone; more stable under physiological conditions. |

| Dihydrotricin | Flavanone | Contains additional hydrogenation; exhibits different biological properties compared to naringenin chalcone. |

| Tricin | Flavone | Features a different substitution pattern; known for its antioxidant properties but less studied than naringenin chalcone. |

| Isoliquiritigenin | Chalcone | Similar structure but distinct biosynthetic pathway; involved in deoxyflavonoid biosynthesis. |

Naringenin chalcone's unique carbonyl group and hydroxyl substitutions contribute to its distinctive reactivity and biological activities compared to these similar compounds.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Dates

Rajniak et al. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0019-2, published online 26 March 2018